

3,4-Methylenedioxycinnamic acid CAS number 2373-80-0

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3,4-Methylenedioxycinnamic acid

Cat. No.: B120963

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An In-Depth Technical Guide to **3,4-Methylenedioxycinnamic Acid** (CAS: 2373-80-0)

Introduction

3,4-Methylenedioxycinnamic acid (MDCA), CAS number 2373-80-0, is an aromatic organic compound and a derivative of cinnamic acid.[1][2] Structurally, it is modified with a methylenedioxy group fused to the phenyl ring, a moiety that enhances its chemical reactivity and biological activity.[2][3][4] Also known as piperonylacrylic acid, this compound is a versatile intermediate in organic synthesis and a subject of interest across the pharmaceutical, cosmetic, and agrochemical industries.

Naturally found in plants such as *Brombya platynema* and the roots of *Asparagus officinalis*, MDCA belongs to the phenylpropanoid class of metabolites. It is a valuable building block for more complex molecules and imparts a range of biological properties, including potential antioxidant, anti-inflammatory, and neuroprotective effects. This document provides a comprehensive technical overview of MDCA, focusing on its chemical properties, synthesis, analytical characterization, and applications for drug development.

Physicochemical and Spectroscopic Properties

MDCA is typically a white to light yellow or cream-colored crystalline powder.[3][6][10] It is soluble in organic solvents like DMSO and ethanol but has limited solubility in water. Its stability can be affected by light and heat, necessitating proper storage conditions.[2]

Table 1: Key Chemical Properties and Identifiers

Property	Value	Source(s)
CAS Number	2373-80-0	[1]
Molecular Formula	C ₁₀ H ₈ O ₄	[1][6]
Molecular Weight	192.17 g/mol	[1][6]
IUPAC Name	(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid	[6]
Appearance	White to light yellow crystalline powder	[3][10]
Melting Point	242-244 °C (decomposes)	[10]
Purity	≥95-99% (Commercially available)	[11]
SMILES	O=C(O)/C=C/c1ccc2OCOc2c1	[6]
InChIKey	QFQYZMGOKIROEC-DUXPYHPUSA-N	[4][6]

Spectroscopic Data

The structure of MDCA is confirmed through various spectroscopic methods, which are essential for characterization after synthesis.

- Infrared (IR) Spectroscopy:** Key absorptions include those for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1750 cm⁻¹), and the C=C stretch of the alkene conjugated to the aromatic ring (approx. 1625 cm⁻¹).[6][12]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H NMR spectra would show characteristic signals for the vinyl protons, the aromatic protons, and the acidic proton of the carboxyl group.[6][12]

- Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a prominent molecular ion peak at m/z 192.[1][13]

Synthesis Methodologies

The synthesis of **3,4-Methylenedioxycinnamic acid** primarily involves condensation reactions starting from piperonal (3,4-methylenedioxybenzaldehyde) the Perkin reaction and the Knoevenagel condensation.

Perkin Reaction

The Perkin reaction is a classic method for synthesizing α,β -unsaturated aromatic acids.[14] It involves the aldol condensation of an aromatic aldehyde with the alkali salt of the corresponding acid.[14] For MDCA, this translates to the reaction of piperonal with acetic anhydride in the presence of a weak base like sodium acetate.

The causality behind this choice lies in the mechanism: the base (sodium acetate) deprotonates acetic anhydride to form an enolate ion. This nucleophile then attacks piperonal. Subsequent dehydration yields the unsaturated product.[16] This reaction typically requires high temperatures (around 180°C) and extended reaction times (3-10 hours), which is a significant drawback.[15][17] Modern adaptations using microwave irradiation have been shown to reduce reaction times significantly.[15]

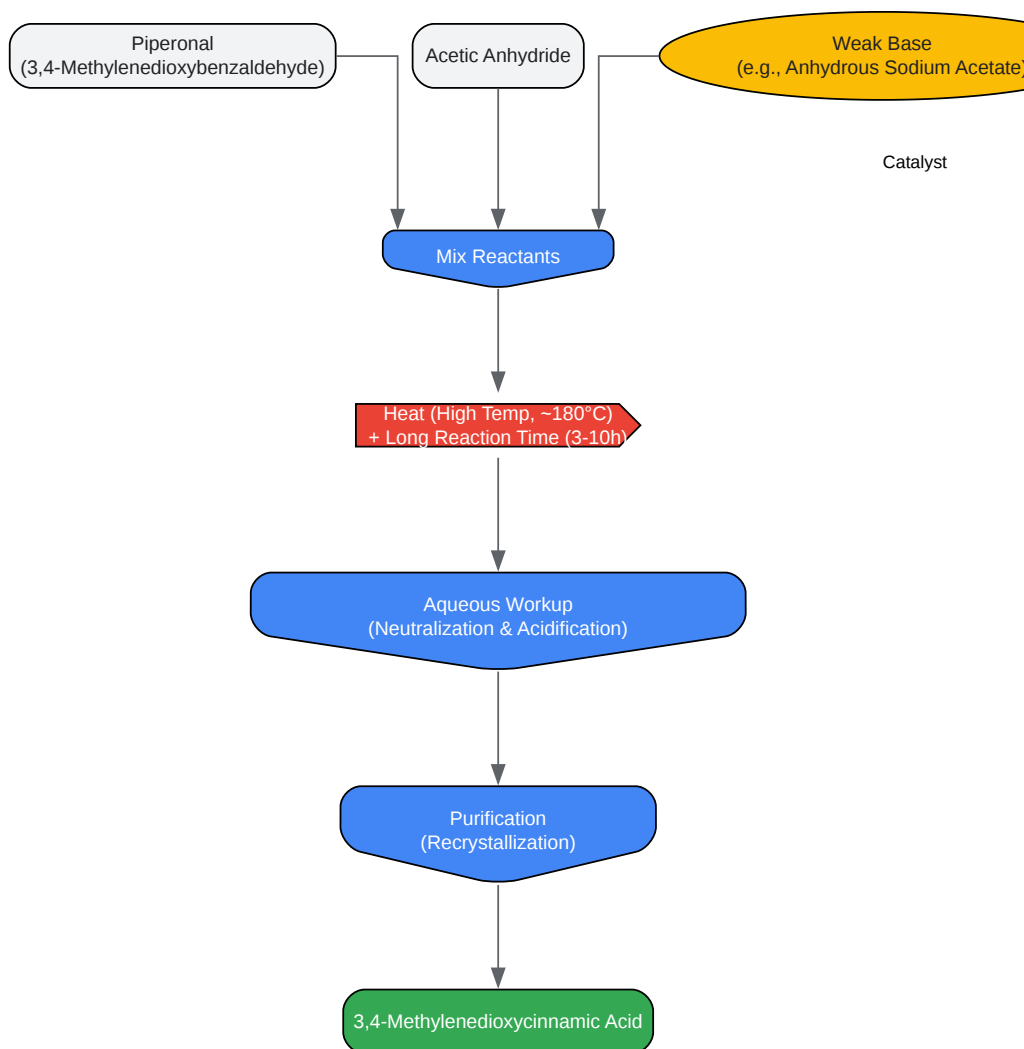


Figure 1: Perkin Reaction Workflow for MDCA Synthesis

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Caption: Figure 1: Perkin Reaction Workflow for MDCA Synthesis

Knoevenagel Condensation (Doebner Modification)

The Knoevenagel condensation is a highly efficient and often preferred method for creating C=C bonds.[18][19] The Doebner modification specifically compound and a weak base like pyridine or piperidine as the catalyst.[20][21] The reaction between piperonal and malonic acid proceeds via a nucleophilic spontaneous decarboxylation to yield MDCA.[18][20]

This method is often considered a "green" chemistry approach because it can be performed under milder conditions, sometimes in aqueous media, and the choice of a weak amine base is critical; it facilitates the deprotonation of malonic acid to form a carbanion, which then attacks the aldehyde.[19][22]

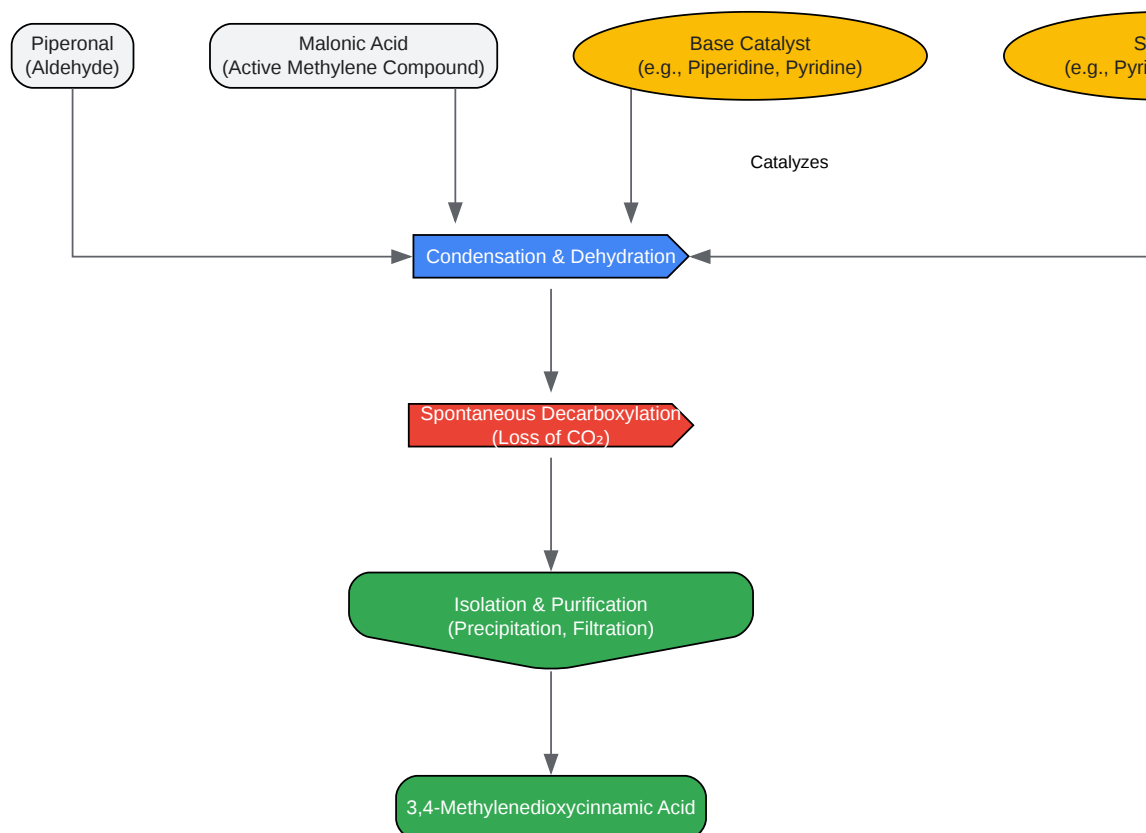


Figure 2: Knoevenagel Condensation for MDCA Synthesis

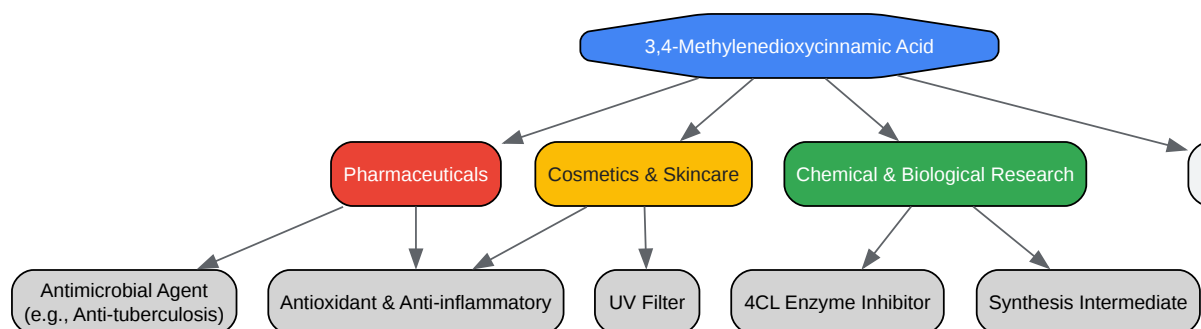


Figure 3: Key Applications of MDCA

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Caption: Figure 3: Key Applications of MDCA

Experimental Protocol: Synthesis via Knoevenagel-Doebner Condensation

This protocol provides a self-validating system for the synthesis and characterization of MDCA, adapted from established procedures for Knoevenagel condensation to synthesize **3,4-Methylenedioxcinnamic acid** from piperonal and malonic acid.

Materials:

- Piperonal (1.0 eq.)
- Malonic acid (1.2 eq.)
- Pyridine (solvent)
- Piperidine (catalyst, ~0.05 eq.)
- Hydrochloric acid (HCl), concentrated
- Ethanol or Glacial Acetic Acid (for recrystallization)
- Deionized water

Equipment:

- Round-bottom flask with reflux condenser
- Heating mantle with magnetic stirrer
- Büchner funnel and filter flask
- Standard laboratory glassware
- Melting point apparatus
- Spectrometers (IR, NMR)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve piperonal (1.0 eq.) and malonic acid (1.2 eq.) in a minimal amount of pyridine. Add a catalytic amount of piperidine.
 - Causality: Pyridine acts as both the solvent and a basic catalyst, while the more basic piperidine ensures efficient deprotonation of malonic acid in the presence of the piperonal.
- Condensation: Equip the flask with a reflux condenser and heat the mixture gently on a heating mantle to ~90°C with continuous stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing ice and water. Acidify the mixture by slowly adding concentrated HCl until the mixture precipitates completely (pH ~1-2).
 - Causality: Acidification protonates the carboxylate salt of the product, rendering it insoluble in the aqueous solution and causing it to precipitate.
- Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove residual reagents.
- Purification: Purify the crude MDCA by recrystallization. Dissolve the solid in a minimum amount of hot ethanol or glacial acetic acid. Allow the solution to cool slowly, then place it in an ice bath to maximize crystal formation. [10][22] * Causality: Recrystallization is a purification technique based on differences in solubility of the impurities (in the hot liquor) while the pure product crystallizes out.
- Drying and Yield Calculation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven. Calculate the percentage yield.

Validation and Characterization:

- Melting Point: Determine the melting point of the purified crystals. A sharp melting point close to the literature value (242-244 °C) indicates high purity of the synthesized compound using FTIR, ¹H NMR, and ¹³C NMR spectroscopy and compare the obtained spectra with reference data. [6]

ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. MDCA is known to cause respiratory irritation. [6]

Conclusion

3,4-Methylenedioxycinnamic acid (CAS 2373-80-0) is a compound of significant interest due to its accessible synthesis from piperonal and its wide applications. Its role as an enzyme inhibitor, a potential therapeutic agent, and a versatile chemical intermediate underscores its importance in drug d established synthetic routes, particularly the Knoevenagel condensation, offer efficient and environmentally conscious pathways for its production. As and its derivatives in creating novel pharmaceuticals, advanced materials, and effective consumer products will undoubtedly continue to expand.

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- To cite this document: BenchChem. [3,4-Methylenedioxycinnamic acid CAS number 2373-80-0]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120963#3-4-methylenedioxycinnamic-acid-cas-number-2373-80-0]

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